molecular formula C24H21NO2S B5381710 2-[(4-methylphenyl)thio]-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide

2-[(4-methylphenyl)thio]-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide

Cat. No. B5381710
M. Wt: 387.5 g/mol
InChI Key: ZJQLAYGDYRQLIO-LFIBNONCSA-N
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Description

2-[(4-methylphenyl)thio]-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, MPTA, and has been synthesized using various methods.

Scientific Research Applications

MPTA has been used in various scientific research applications, including cancer research, inflammation research, and drug discovery. In cancer research, MPTA has been shown to inhibit the growth of cancer cells by inducing apoptosis. In inflammation research, MPTA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In drug discovery, MPTA has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of MPTA is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. MPTA has also been shown to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
MPTA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and modulation of gene expression. MPTA has also been shown to have antioxidant properties and to inhibit the activity of enzymes involved in oxidative stress.

Advantages and Limitations for Lab Experiments

MPTA has several advantages for lab experiments, including its high purity and stability. However, MPTA has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for MPTA research, including the development of new drugs based on its structure, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosages and administration routes for MPTA in various applications.
Conclusion:
In conclusion, MPTA is a chemical compound that has potential applications in various scientific research fields. Its synthesis method has been optimized for high yields and purity, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, MPTA has several advantages and presents numerous future research opportunities.

Synthesis Methods

MPTA can be synthesized using various methods, including the reaction between 4-methylthiophenol and 4-(3-oxo-3-phenyl-1-propen-1-yl)phenylacetyl chloride in the presence of a base. Another method involves the reaction between 4-methylthiophenol and 4-(3-oxo-3-phenyl-1-propen-1-yl)phenylacetic acid in the presence of a coupling reagent. These methods have been optimized to achieve high yields and purity.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2S/c1-18-7-14-22(15-8-18)28-17-24(27)25-21-12-9-19(10-13-21)11-16-23(26)20-5-3-2-4-6-20/h2-16H,17H2,1H3,(H,25,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQLAYGDYRQLIO-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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